molecular formula C14H17N3O5S B14973914 ethyl 5-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14973914
M. Wt: 339.37 g/mol
InChI Key: RQTQCKDTHQMYQZ-UHFFFAOYSA-N
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Description

ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfamoyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzylamine with ethyl 4-chloro-1H-pyrazole-5-carboxylate in the presence of a base to form the intermediate product. This intermediate is then treated with sulfamoyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group in ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-3-22-14(18)12-9-15-17-13(12)23(19,20)16-8-10-4-6-11(21-2)7-5-10/h4-7,9,16H,3,8H2,1-2H3,(H,15,17)

InChI Key

RQTQCKDTHQMYQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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